molecular formula C7H3F2NS B6168196 4,7-difluoro-1,3-benzothiazole CAS No. 1260382-48-6

4,7-difluoro-1,3-benzothiazole

Cat. No. B6168196
M. Wt: 171.2
InChI Key:
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Description

4,7-Difluoro-1,3-benzothiazole is a synthetic organic compound . It is used in the synthesis of light-emitting and conducting polymers for organic electronics . It is also used for pharmaceutical testing .


Synthesis Analysis

Benzothiazole derivatives are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A Schiff base probe was designed and successfully synthesized for the exclusive detection of 1,3-diaminopropane .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .


Chemical Reactions Analysis

Benzothiazole derivatives have shown interesting properties in chemical reactions. They have been used in the synthesis of a variety of a broad range of benzimidazoles, benzothiazoles, and quinazolines . They have also shown significant inhibitory concentrations compared with standard reference drugs .

Scientific Research Applications

Fluorescence Sensing and Bioimaging

4,7-Difluoro-1,3-benzothiazole derivatives are significant in fluorescence-based applications. One study developed a benzothiazole-based aggregation-induced emission luminogen (AIEgen) that demonstrated multifluorescence emissions in various states. This compound was used as a ratiometric fluorescent chemosensor for highly sensitive pH detection in biosamples and neutral water samples (Li et al., 2018). Additionally, benzothiazole-based fluorescent probes have been synthesized for distinguishing and bioimaging of Hg2+ and Cu2+ in living cells, demonstrating the potential for biological applications (Gu et al., 2017).

Organic Photonic and Electronic Materials

4,7-Difluoro-1,3-benzothiazole derivatives have been explored for their application in organic photonic and electronic materials. For instance, a study on the arylation of 2,1,3-benzothiadiazole (BT) and its derivatives showed the potential for creating various organic electronic materials (Zhang et al., 2013).

Antitumor Activity

Benzothiazole derivatives, including 4,7-difluoro variants, have shown promise in antitumor applications. Several studies have highlighted the synthesis and biological properties of fluorinated benzothiazoles, demonstrating potent cytotoxicity against specific cancer cell lines (Hutchinson et al., 2001). Another study detailed the development of an antitumor benzothiazole prodrug, highlighting its selective antitumor properties and the importance of its mechanism of action in drug development (Bradshaw & Westwell, 2004).

Future Directions

Benzothiazole derivatives have garnered significant attention due to their potential applications in various fields of research and industry . They have shown promise in the development of novel antibiotics to control resistance problems . They also hold promising solutions in quality control and can help in mitigating health hazards .

properties

CAS RN

1260382-48-6

Product Name

4,7-difluoro-1,3-benzothiazole

Molecular Formula

C7H3F2NS

Molecular Weight

171.2

Purity

94

Origin of Product

United States

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